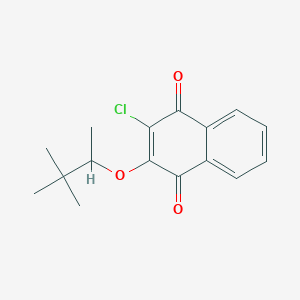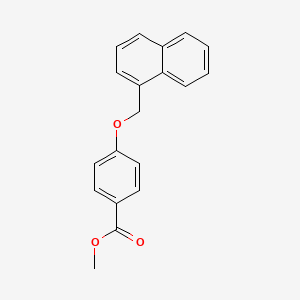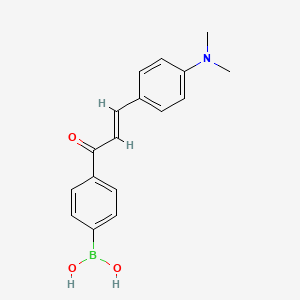
(4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further connected to a dimethylamino-substituted phenylacryloyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and involves the coupling of an aryl halide with a boronic acid . The reaction conditions generally include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar Suzuki-Miyaura coupling reactions, but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials .
Biology and Medicine
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices .
Mechanism of Action
The mechanism of action of (4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product . The molecular targets include the palladium catalyst and the aryl halide substrate .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenylboronic acid: Similar in structure but lacks the acryloyl group.
(E)-N-(3-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide: Contains a quinolone moiety instead of a boronic acid group.
Uniqueness
(4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a dimethylamino-substituted phenylacryloyl group, which allows it to participate in a wide range of chemical reactions and applications .
Properties
Molecular Formula |
C17H18BNO3 |
|---|---|
Molecular Weight |
295.1 g/mol |
IUPAC Name |
[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H18BNO3/c1-19(2)16-10-3-13(4-11-16)5-12-17(20)14-6-8-15(9-7-14)18(21)22/h3-12,21-22H,1-2H3/b12-5+ |
InChI Key |
PQDOJWAITCHXIY-LFYBBSHMSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N(C)C)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


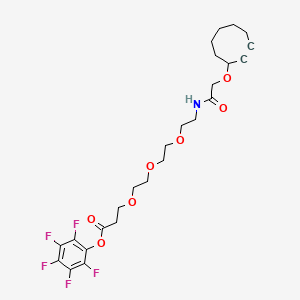
![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11833639.png)
![2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol](/img/structure/B11833644.png)

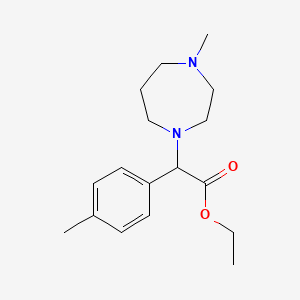
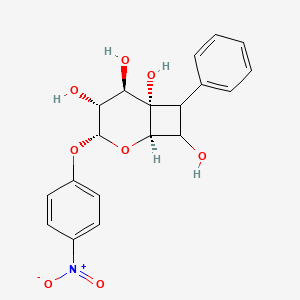
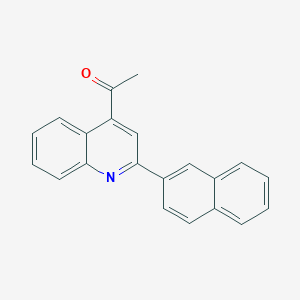
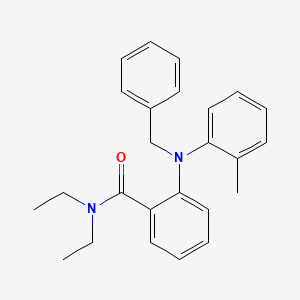
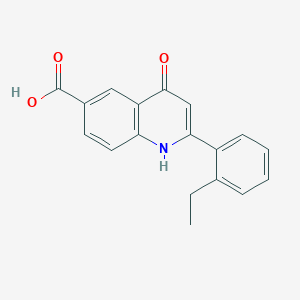

![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)

